molecular formula C9H10N4 B3023031 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline CAS No. 84292-45-5

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

Cat. No. B3023031
CAS RN: 84292-45-5
M. Wt: 174.2 g/mol
InChI Key: XSFRNUQETOFOJU-UHFFFAOYSA-N
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Description

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Chemical Reactions Analysis

The 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the core structure in “4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their high chemical stability and strong dipole moment make them ideal for various applications .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . They have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

The use of 1,2,3-triazoles in bioconjugation is another significant application . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are indispensable . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability contribute to their enhanced biocompatibility .

Materials Science

Lastly, 1,2,3-triazoles have applications in materials science . Their high chemical stability and strong dipole moment make them ideal for various applications .

properties

IUPAC Name

4-(5-methyltriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFRNUQETOFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515728
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

CAS RN

84292-45-5
Record name 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 2
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 3
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 4
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Reactant of Route 6
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

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